molecular formula C8H9NO2 B3434373 2-(4-Pyridyl)propionic acid CAS No. 90005-63-3

2-(4-Pyridyl)propionic acid

Cat. No. B3434373
CAS RN: 90005-63-3
M. Wt: 151.16 g/mol
InChI Key: OOXKSUTUUWFMBF-UHFFFAOYSA-N
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Description

“2-(4-Pyridyl)propionic acid” is a type of organic compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

The synthesis of “2-(4-Pyridyl)propionic acid” is not well-documented in the available literature. However, propionic acid derivatives are often synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation3. Additionally, 3-Pyridinepropionic acid has been used in the preparation of new coordination polymers of Ag, Cu, and Zn4.



Molecular Structure Analysis

The molecular structure of “2-(4-Pyridyl)propionic acid” is not explicitly mentioned in the available resources. However, it’s likely to have a structure similar to other pyridinepropionic acids, which typically consist of a pyridine ring attached to a propionic acid group54.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, propionic acid and its derivatives are known to participate in various chemical reactions, including hydrolysis reactions6784.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, propionic acid is a colorless, corrosive organic acid with a pungent, disagreeable, and rancid odor11.


Safety And Hazards

The safety and hazards associated with “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin irritation and serious eye damage1213.


Future Directions

The future directions for “2-(4-Pyridyl)propionic acid” are not well-documented in the available literature. However, there is ongoing research into the biological production of propionic acid and its derivatives, which could potentially lead to more environmentally friendly and cost-effective production methods14.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

2-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXKSUTUUWFMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305955
Record name α-Methyl-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)propanoic acid

CAS RN

90005-63-3
Record name α-Methyl-4-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90005-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-4-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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